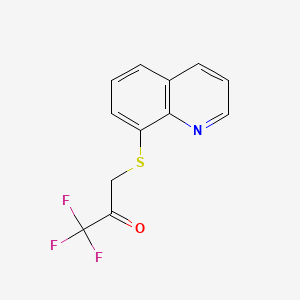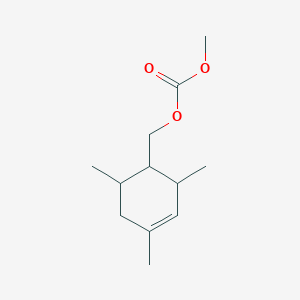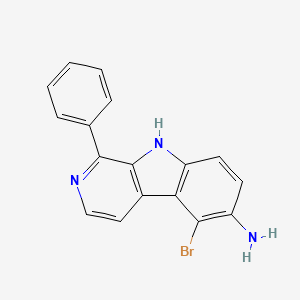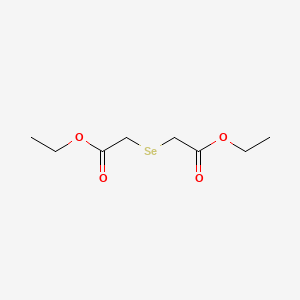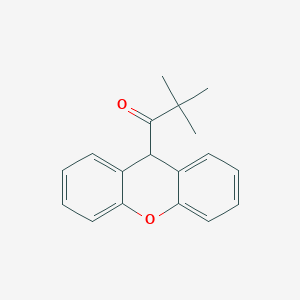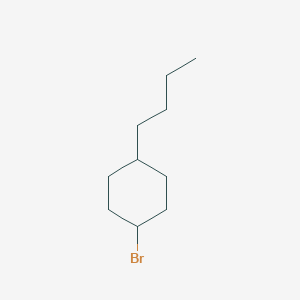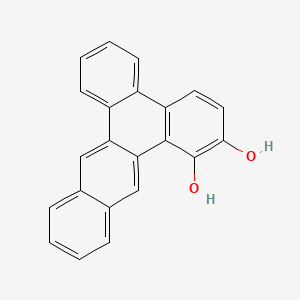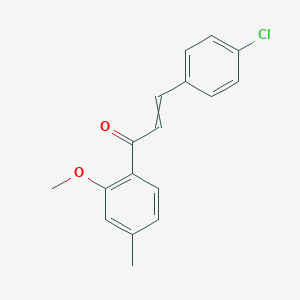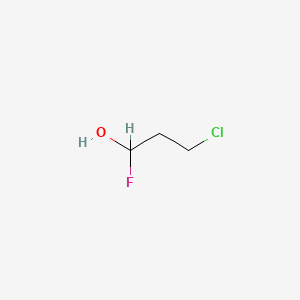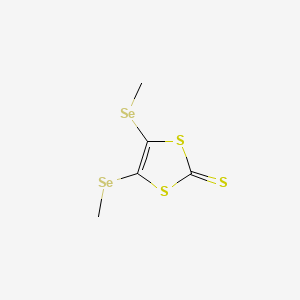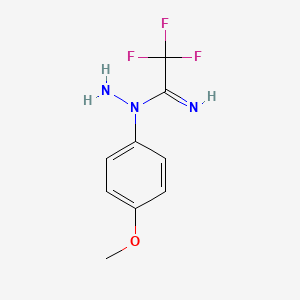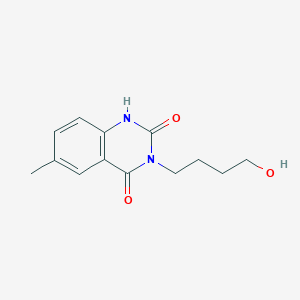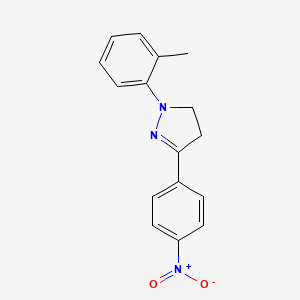
1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding nitro and carboxyl derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This results in the formation of the corresponding amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized with various substituents using reagents such as halogens, sulfonyl chlorides, or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium on carbon, copper sulfate), and specific reaction temperatures and times to optimize the yield and selectivity of the desired products.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anti-inflammatory or anticancer research, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Methylphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.
1-(2-Methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: The presence of a methoxy group may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
163892-01-1 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H15N3O2/c1-12-4-2-3-5-16(12)18-11-10-15(17-18)13-6-8-14(9-7-13)19(20)21/h2-9H,10-11H2,1H3 |
Clé InChI |
XHMKWKPYGKNFBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


